molecular formula C25H19ClN2O3 B3905490 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide

5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide

Cat. No. B3905490
M. Wt: 430.9 g/mol
InChI Key: BLOULGKQKQENHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide, also known as Cmpd-15, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is not fully understood, but studies have shown that it targets multiple pathways involved in cancer and inflammation. 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been shown to activate the mitochondrial pathway, leading to the induction of apoptosis in cancer cells. 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide induces cell death through the activation of the mitochondrial pathway. 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide also inhibits the NF-κB pathway, leading to the inhibition of pro-inflammatory cytokine production. In addition, 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide in lab experiments is its high purity and high yield, which allows for consistent and reproducible results. In addition, 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for the study of 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that it may have potential as a therapeutic agent for these diseases.
Another area of interest is the development of derivatives of 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide that have improved solubility and bioavailability. This could lead to the development of more effective therapeutic agents based on 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide.
Conclusion
5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. Its synthesis method has been optimized to yield high purity and high yield, and it has been studied extensively for its potential as a therapeutic agent for cancer and inflammatory diseases. While its mechanism of action is not fully understood, studies have shown that it targets multiple pathways involved in cancer and inflammation. 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are many future directions for the study of 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide, including its potential as a therapeutic agent for other diseases and the development of derivatives with improved solubility and bioavailability.

Scientific Research Applications

5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been studied extensively in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for cancer. Studies have shown that 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has also been shown to induce cell death in cancer cells through the activation of the mitochondrial pathway.
In addition to its anti-tumor activity, 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has also been studied for its potential as a therapeutic agent for inflammatory diseases. Studies have shown that 5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-(3-chlorophenyl)-N-[3-[(2-methylbenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O3/c1-16-6-2-3-11-21(16)24(29)27-19-9-5-10-20(15-19)28-25(30)23-13-12-22(31-23)17-7-4-8-18(26)14-17/h2-15H,1H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOULGKQKQENHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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